Functional Efficacy: 6-Bromoflavone is a Positive Modulator of GABA-A Receptors, Distinct from Neutralizing 6-Fluoro and 6-Chloro Analogs
In a direct head-to-head study using whole-cell patch-clamp electrophysiology, 6-bromoflavone was the only 6-haloflavone to demonstrate positive allosteric modulator (PAM) activity at GABA-A receptors. In contrast, 6-fluoroflavone and 6-chloroflavone both acted as neutralizing modulators, failing to potentiate GABA-induced chloride currents [1].
| Evidence Dimension | Functional efficacy at GABA-A receptors (qualitative modulation type) |
|---|---|
| Target Compound Data | Positive allosteric modulator (PAM) |
| Comparator Or Baseline | 6-fluoroflavone and 6-chloroflavone: Neutralizing modulators |
| Quantified Difference | Qualitative difference in functional outcome; only 6-bromoflavone potentiates the GABA response. |
| Conditions | Whole-cell patch-clamp electrophysiology on cells expressing GABA-A receptors; activity confirmed to be via flumazenil-sensitive high-affinity benzodiazepine site. |
Why This Matters
This functional divergence means 6-bromoflavone is a uniquely active tool for studying positive modulation, whereas the other halogenated analogs are effectively inactive controls, making them unsuitable for applications requiring PAM activity.
- [1] Ren L, Chan WM, Wang F, Xu Z, Zhao C, Mat WK, et al. Effects of flavone 6-substitutions on GABAA receptors efficacy. Eur J Pharmacol. 2011;670(1):121-129. View Source
